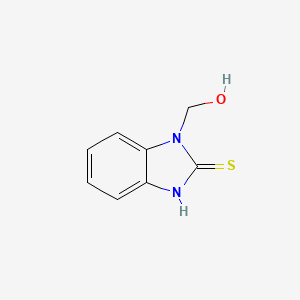
1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound featuring a benzimidazole core with a hydroxymethyl group and a thione functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The thione functionality can be reduced to a thiol group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(formyl)-1,3-dihydro-2H-benzimidazole-2-thione or 1-(carboxyl)-1,3-dihydro-2H-benzimidazole-2-thione.
Reduction: Formation of 1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiol.
Substitution: Formation of various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or polymer additives.
Wirkmechanismus
The mechanism of action of 1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the thione functionality can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-(Hydroxymethyl)furfural: A compound with a hydroxymethyl group and a furan ring, known for its applications in biomass conversion and as a platform chemical.
1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiol: A reduced form of the target compound with a thiol group instead of a thione.
Uniqueness: 1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to its combination of a hydroxymethyl group and a thione functionality, which provides distinct reactivity and potential applications compared to its analogs. The presence of both functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Eigenschaften
Molekularformel |
C8H8N2OS |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2OS/c11-5-10-7-4-2-1-3-6(7)9-8(10)12/h1-4,11H,5H2,(H,9,12) |
InChI-Schlüssel |
GMCNFIYNENOVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=S)N2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















